(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine - 1567038-17-8

(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine

Catalog Number: EVT-1777478
CAS Number: 1567038-17-8
Molecular Formula: C12H25NO
Molecular Weight: 199.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Step 1: Reductive amination of 3,3-dimethyl-2-butanone with (oxan-4-yl)methanamine. This reaction can be carried out using a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). []

Chemical Reactions Analysis
  • Complexation: Acting as a ligand for metal ions, forming coordination complexes. []
Applications
  • Building block in medicinal chemistry: The combination of steric bulk and polar functionalities makes it a potential scaffold for designing drug-like molecules. [, , ]
  • Ligand in coordination chemistry: It can act as a bidentate or tridentate ligand, forming complexes with various metal ions, with potential applications in catalysis. []
  • Monomer for polymer synthesis: Incorporating the molecule into polymer chains could impart desirable properties, such as flexibility or hydrophilicity. []

Landiolol

Relevance: The synthesis of Landiolol involves an epoxide-opening reaction with an amine, similar to the potential synthetic route for (3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine. This suggests a structural similarity, particularly concerning the presence of an amine group and a cyclic ether moiety in both compounds. []

N-(diphenylmethyl)-2-phenyl-4-quinazolinamine (SRI-9804)

Compound Description: SRI-9804 is an allosteric modulator of the dopamine transporter (DAT), meaning it can alter the transporter's function without binding directly to the dopamine binding site. [] Research has shown that SRI-9804 can partially inhibit dopamine uptake, slow the dissociation rate of cocaine analogs from DAT, and modulate dopamine release induced by amphetamine. [, ]

Relevance: While not directly similar in structure, SRI-9804's characterization as a dopamine transporter modulator is relevant because (3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine, containing a tertiary amine group, could potentially interact with biogenic amine transporters like DAT. This suggests a possible avenue for exploring the biological activity of the target compound. [, ]

N-(2,2-diphenylethyl)-2-phenyl-4-quinazolinamine (SRI-20040)

Compound Description: SRI-20040 is another allosteric modulator of the dopamine transporter (DAT). It exhibits similar effects to SRI-9804, partially inhibiting dopamine uptake and influencing the binding kinetics of cocaine analogs to DAT. [] This compound also demonstrates the ability to modulate amphetamine-induced dopamine release. []

Relevance: Similar to SRI-9804, the relevance of SRI-20040 lies in its interaction with the dopamine transporter. This shared pharmacological target with the previous compound further emphasizes the potential for (3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine, with its tertiary amine group, to exhibit biological activity related to biogenic amine transport. []

N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine (SRI-20041)

Compound Description: SRI-20041 is an allosteric modulator of the dopamine transporter (DAT), sharing a structural resemblance to SRI-9804 and SRI-20040. [] It demonstrates comparable effects on dopamine uptake and binding kinetics at the DAT, highlighting its role as a modulator of this critical neurotransmitter transporter. []

Relevance: The consistent identification of SRI-20041, along with SRI-9804 and SRI-20040, as dopamine transporter modulators strengthens the argument for investigating (3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine for potential interactions with biogenic amine transporters. The recurrence of this theme in the provided papers underscores the relevance of exploring such biological activity for the target compound. []

[4-amino-6-[(diphenylmethyl)amino]-5-nitro-2-pyridinyl]carbamic acid ethyl ester (SoRI-2827)

Compound Description: SoRI-2827 is identified as an allosteric modulator of the human dopamine transporter (hDAT). [] Research reveals that it can partially inhibit the binding of a cocaine analog to hDAT, indicating its ability to influence the transporter's binding site. [] Moreover, SoRI-2827 displays a dose-dependent partial inhibition of dopamine uptake, further substantiating its impact on hDAT function. []

Relevance: SoRI-2827's interaction with the human dopamine transporter (hDAT) highlights another example of a compound with a tertiary amine group exhibiting biological activity related to biogenic amine transport. This reinforces the notion that (3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine, possessing a similar tertiary amine moiety, might also interact with such transporter systems, suggesting a direction for future research on the target compound. []

3,3-Dimethylbutan-2-one

Compound Description: 3,3-Dimethylbutan-2-one serves as a starting material in synthesizing thiazol-containing 1H-1,2,4-triazole derivatives. [] These derivatives demonstrate promising plant-growth regulatory activities, indicating their potential use in agricultural applications. []

Relevance: This compound is a direct precursor to (3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine. Structural similarities are evident in the shared 3,3-dimethylbutan-2-yl moiety, highlighting the close synthetic relationship between these two compounds. []

Properties

CAS Number

1567038-17-8

Product Name

(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine

IUPAC Name

3,3-dimethyl-N-(oxan-4-ylmethyl)butan-2-amine

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

InChI

InChI=1S/C12H25NO/c1-10(12(2,3)4)13-9-11-5-7-14-8-6-11/h10-11,13H,5-9H2,1-4H3

InChI Key

UUUJVDIVSIBQIL-UHFFFAOYSA-N

SMILES

CC(C(C)(C)C)NCC1CCOCC1

Canonical SMILES

CC(C(C)(C)C)NCC1CCOCC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.